6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid
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Overview
Description
6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid can be achieved through a multi-step process. One common method involves the reaction of 2-amino-6-methylpyridine with chloroacetic acid to form an intermediate, which is then further reacted to yield the final product . The reaction conditions typically involve the use of methanol as a solvent and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antibacterial activity when coordinated with metal ions such as copper.
Industry: Utilized in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of 6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid involves its interaction with specific molecular targets. When coordinated with metal ions, the compound can enhance the antibacterial activity by disrupting bacterial cell walls or interfering with essential enzymatic processes . The exact pathways and molecular targets depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridine: A precursor in the synthesis of 6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid.
6-Methylpyridin-2-ylamino-acetic acid:
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and oxo functional groups. This combination allows for diverse chemical reactivity and the formation of various metal complexes with distinct properties.
Properties
IUPAC Name |
6-[(6-methylpyridin-2-yl)amino]-6-oxohexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-5-4-6-10(13-9)14-11(15)7-2-3-8-12(16)17/h4-6H,2-3,7-8H2,1H3,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJVEHZNRJBBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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